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Compound of Interest

Compound Name: Diethyl fumarate

Cat. No.: B049355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl
fumarate, a key chemical intermediate and active pharmaceutical ingredient. The following

sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, along with detailed experimental protocols for obtaining these spectra. This

document is intended to serve as a valuable resource for researchers and professionals

involved in the analysis, development, and quality control of diethyl fumarate.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for diethyl fumarate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Diethyl Fumarate in CDCl₃

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

6.84 s - 2H =CH

4.26 q 7.1 4H -O-CH₂-

1.32 t 7.1 6H -CH₃
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Table 2: ¹³C NMR Spectroscopic Data for Diethyl Fumarate in CDCl₃[1][2]

Chemical Shift (δ) ppm Assignment

165.2 C=O

133.5 =CH

61.2 -O-CH₂-

14.1 -CH₃

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Diethyl Fumarate

Wavenumber (cm⁻¹) Intensity Assignment

~2980 Medium C-H stretch (alkyl)

~1720 Strong C=O stretch (ester)

~1645 Medium C=C stretch (alkene)

~1260, ~1170 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Diethyl Fumarate (Electron Ionization)[3]
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m/z Relative Intensity (%) Assignment

172 ~20 [M]⁺ (Molecular Ion)

145 ~5 [M - C₂H₅]⁺

127 100 [M - OC₂H₅]⁺

99 ~75 [M - COOC₂H₅]⁺

71 ~15 [C₄H₇O]⁺

45 ~10 [C₂H₅O]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 20 mg of diethyl fumarate was dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: Spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer

equipped with a 5 mm BBO probe.

¹H NMR Acquisition Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.09 s
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Spectral Width: 8223.68 Hz (20.55 ppm)

Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.36 s

Spectral Width: 24038.46 Hz (238.89 ppm)

Temperature: 298 K

Data Processing: The raw data was Fourier transformed, phase corrected, and baseline

corrected using TopSpin 3.6 software. Chemical shifts were referenced to the TMS signal (δ

= 0.00 ppm for ¹H) or the CDCl₃ solvent peak (δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A single drop of neat diethyl fumarate was placed directly onto the

diamond crystal of the ATR accessory.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer equipped with a UATR accessory.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16
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Data Format: Transmittance

Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Sample Preparation: A dilute solution of diethyl fumarate (1 mg/mL) was prepared in

dichloromethane.

Instrumentation: The analysis was performed on an Agilent 7890B Gas Chromatograph

coupled to an Agilent 5977A Mass Selective Detector.

GC Parameters:

Injection Volume: 1 µL

Injector Temperature: 250 °C

Split Ratio: 50:1

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped

at 10 °C/min to 250 °C and held for 5 minutes.

MS Parameters:

Ionization Mode: Electron Ionization (EI)[3]

Electron Energy: 70 eV[3]

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C
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Mass Range: m/z 40 - 400

Data Processing: The acquired data was processed using Agilent MassHunter software. The

mass spectrum was obtained by averaging the scans across the chromatographic peak

corresponding to diethyl fumarate and subtracting the background spectrum from a nearby

region.

Mandatory Visualization
The following diagram illustrates the workflow for the comprehensive spectroscopic

characterization of diethyl fumarate.
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Caption: Workflow for the Spectroscopic Characterization of Diethyl Fumarate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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